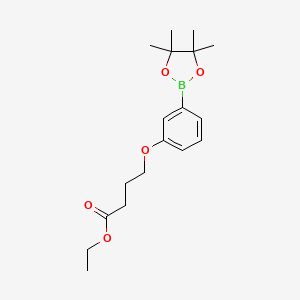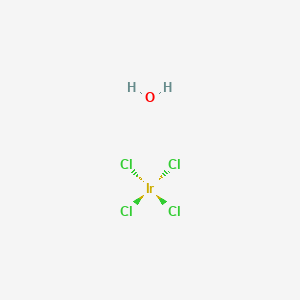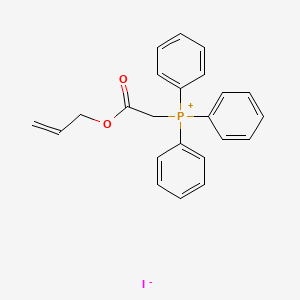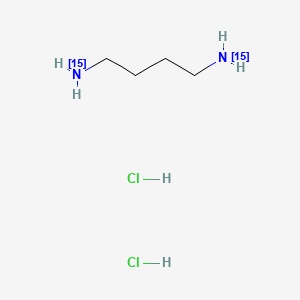
1,4-Diaminobutane-15N2 dihydrochloride
描述
1,4-Diaminobutane-15N2 dihydrochloride, also known as 1,4-Butanediamine-15N2 dihydrochloride or Putrescine-15N2 dihydrochloride, is a stable isotope-labeled compound. It is a derivative of 1,4-diaminobutane, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen metabolism and other biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane-15N2 dihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction involves the following steps:
- Dissolve 1,4-diaminobutane in water.
- Slowly add hydrochloric acid to the solution while stirring.
- Continue stirring until the reaction is complete, and the product precipitates out.
- Filter the precipitate and wash it with cold water.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using high-purity 1,4-diaminobutane and hydrochloric acid.
- Employing automated reactors for precise control of reaction conditions.
- Utilizing advanced filtration and drying techniques to ensure product purity and yield .
化学反应分析
Types of Reactions
1,4-Diaminobutane-15N2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学研究应用
1,4-Diaminobutane-15N2 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nitrogen metabolism studies and isotope labeling experiments.
Biology: Helps in studying polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential in cancer research, particularly in understanding tumor growth and progression.
Industry: Utilized in the synthesis of specialized polymers and as a building block for various organic compounds
作用机制
The mechanism of action of 1,4-Diaminobutane-15N2 dihydrochloride involves its incorporation into biochemical pathways where nitrogen atoms play a crucial role. The compound is metabolized similarly to its non-labeled counterpart, allowing researchers to trace and study nitrogen-related processes. It targets molecular pathways involved in polyamine synthesis and degradation, providing insights into cellular functions and metabolic activities .
相似化合物的比较
Similar Compounds
1,4-Diaminobutane: The non-labeled version of the compound.
1,4-Diaminobutane-1,4-13C2: Labeled with carbon-13 isotopes.
1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride: Labeled with deuterium.
Spermine- (butyl-d8) tetrahydrochloride: Another polyamine derivative labeled with deuterium.
Uniqueness
1,4-Diaminobutane-15N2 dihydrochloride is unique due to its nitrogen-15 labeling, which makes it particularly useful for nitrogen metabolism studies. Its stable isotope labeling provides a distinct advantage in tracing and analyzing biochemical pathways involving nitrogen atoms, offering more precise and accurate results compared to non-labeled or differently labeled compounds .
属性
IUPAC Name |
butane-1,4-di(15N2)amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i5+1,6+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-IPZVDCBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])C[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583888 | |
| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-92-4 | |
| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diaminobutane-15N2 dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)


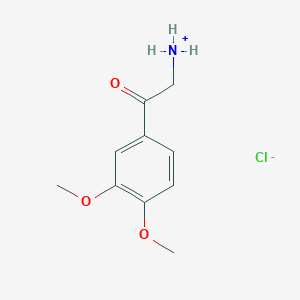

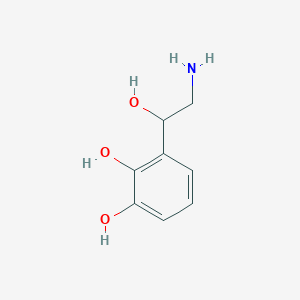
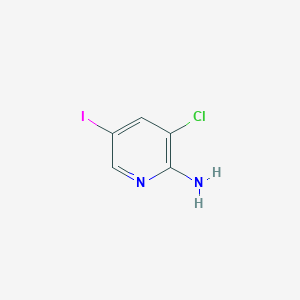
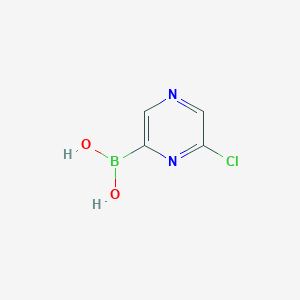
![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)
